

# Application Note: Analysis of Imidacloprid and its Metabolites in Crayfish Tissues

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## Compound of Interest

Compound Name: *Imidacloprid urea*

Cat. No.: *B1256292*

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## Introduction

Imidacloprid is a widely used neonicotinoid insecticide that can accumulate in aquatic environments, posing a risk to non-target organisms such as crayfish.[1] Monitoring the presence of imidacloprid and its metabolites in crayfish tissues is crucial for assessing environmental contamination and ensuring food safety. This document provides a detailed protocol for the extraction and quantification of imidacloprid and its primary metabolites—5-hydroxy imidacloprid, olefin imidacloprid, **imidacloprid urea**, and 6-chloronicotinic acid—from various crayfish tissues using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[2][3][4]

## Quantitative Data Summary

The following tables summarize the analytical performance of the described method for the determination of imidacloprid and its metabolites in crayfish (*Procambarus clarkii*) tissues.[2][3][4]

Table 1: Method Detection and Quantification Limits[2][3][4]

Analyte	Limit of Detection (LOD) (µg/L)	Limit of Quantification (LOQ) (µg/L)	Method Quantification Limit (µg/kg)
Imidacloprid	0.02	0.05	0.05
5-hydroxy imidacloprid	0.1	0.5	0.5
Olefin imidacloprid	0.05	0.2	0.2
Imidacloprid urea	0.5	2.0	2.0
6-chloronicotinic acid	0.2	1.0	1.0

Table 2: Recovery Rates and Precision in Spiked Crayfish Samples[2][3]

Analyte	Spiking Level (µg/kg)	Recovery Range (%)	Relative Standard Deviation (RSD) (%)
Imidacloprid	1, 10, 100	85.2 - 108.4	4.5 - 11.8
5-hydroxy imidacloprid	1, 10, 100	80.6 - 110.2	5.1 - 12.3
Olefin imidacloprid	1, 10, 100	82.7 - 112.7	4.2 - 10.9
Imidacloprid urea	1, 10, 100	81.9 - 109.5	6.3 - 12.6
6-chloronicotinic acid	1, 10, 100	83.5 - 111.6	5.8 - 11.5

## Experimental Protocols

This section details the methodologies for sample preparation, extraction, cleanup, and analysis.

### Sample Preparation and Homogenization

- Collect various tissues from the crayfish, including plasma, cephalothorax, hepatopancreas, gill, intestine, and muscle.[2][4]
- Thaw frozen tissue samples at room temperature.[2]

- Homogenize 2 grams of each tissue sample. For plasma, use 2 mL directly.[\[2\]](#)

## Extraction Procedure (QuEChERS)

- Place the homogenized tissue sample (2 g) or plasma (2 mL) into a 10 mL centrifuge tube.[\[2\]](#)
- Add 2  $\mu$ L of Imidacloprid-D4 internal standard solution (100  $\mu$ g/L).[\[2\]](#)
- Add 3 mL of acetonitrile containing 0.1% acetic acid. Acetonitrile with 0.1% acetic acid is selected as the optimal extraction solvent for achieving high recovery rates for the metabolites.[\[2\]](#)[\[3\]](#)
- Vortex the tube for 1 minute.[\[2\]](#)
- Add 3 mL of distilled water and briefly vortex.[\[2\]](#)
- Add 1.0 g of anhydrous  $\text{MgSO}_4$  and 0.5 g of NaCl to the tube. These salts aid in partitioning the pesticides into the organic layer.[\[2\]](#)[\[3\]](#)
- Immediately vortex for 2 minutes to ensure thorough mixing and prevent the formation of agglomerates.[\[2\]](#)
- Centrifuge the sample at 5000 rpm for 5 minutes.[\[2\]](#)
- Transfer the supernatant (acetonitrile layer) to a clean 10 mL tube for the cleanup step.[\[2\]](#)

## Cleanup Procedure

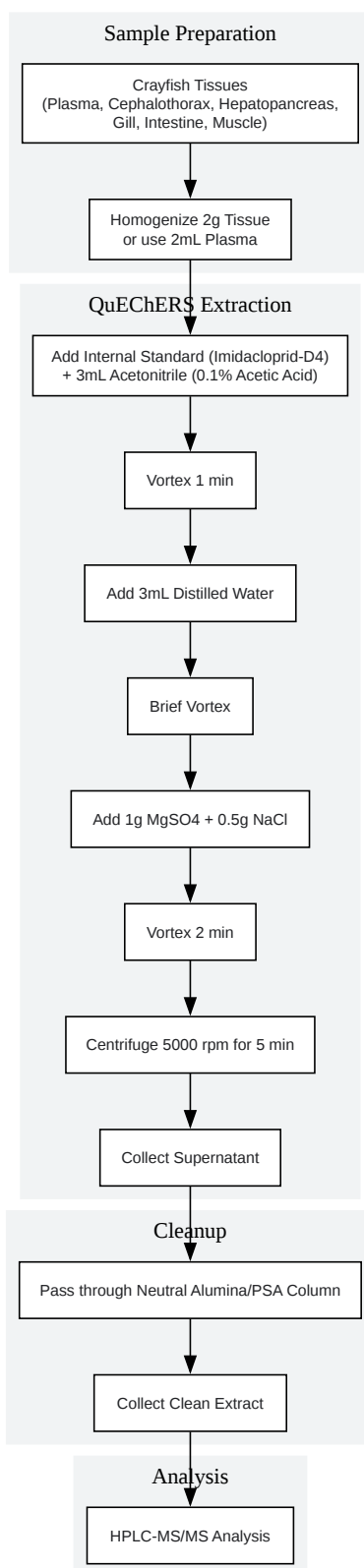
- The cleanup step is performed using a neutral alumina column containing a primary secondary amine (PSA) to remove interfering matrix components.[\[2\]](#)[\[4\]](#)
- Pass the extracted supernatant through the prepared cleanup column.[\[2\]](#)
- The eluate is the cleaned sample extract, ready for analysis.

## HPLC-MS/MS Analysis

- Chromatographic Separation:

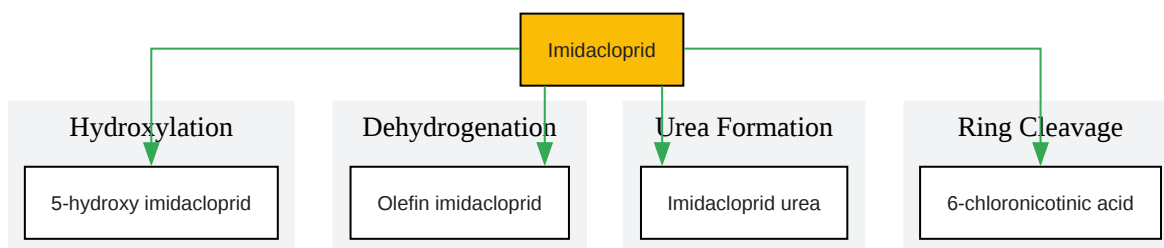
- Column: Symmetry C18 column (100 × 2.1 mm, 3.5 μm) maintained at 35 °C.[2]
- Mobile Phase:
  - Component A: Methanol with 0.1% acetic acid.[2]
  - Component B: Water with 0.1% acetic acid.[2]
- Gradient Elution:
  - Start with a ratio of 50:50 (A:B) for 2 minutes.
  - Increase to 80:20 (A:B) until 4 minutes.
  - Return to the initial conditions.[2]
- Flow Rate: 0.3 mL/min.[2]
- Injection Volume: 10 μL.[2]
- Mass Spectrometry Detection:
  - Ion Source: Heating atmospheric electrospray ion (HESI) source.[2]
  - Scan Mode: Multiple reaction-monitoring (MRM) in both positive and negative ion modes.  
[2][3][4]
  - Positive Ion Mode ( $[M+H]^+$ ): Imidacloprid, Imidacloprid-D4, 5-hydroxy imidacloprid, and **imidacloprid urea**. [3]
  - Negative Ion Mode ( $[M-H]^-$ ): 6-chloronicotinic acid.[3]

## Visualizations



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Caption: Experimental workflow for the extraction and analysis of imidacloprid and its metabolites.



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Caption: Simplified metabolic pathways of imidacloprid in crayfish.

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